8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound “8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a piperazine ring, a purine core, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine intermediate: Reacting 5-chloro-2-methylphenylamine with piperazine under controlled conditions.
Attachment of the piperazine intermediate to the purine core: Using a suitable linker, such as a methyl group, to connect the piperazine intermediate to the purine core.
Introduction of the phenylethyl group: Adding the 2-oxo-2-phenylethyl group to the purine core through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound “8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group might yield a carboxylic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its pharmacological properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of “8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 8-((4-(5-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- 8-((4-(5-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of “8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione” lies in its specific substituents and their positions on the molecule
Properties
Molecular Formula |
C26H27ClN6O3 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C26H27ClN6O3/c1-17-8-9-19(27)14-20(17)32-12-10-31(11-13-32)16-22-28-24-23(25(35)29-26(36)30(24)2)33(22)15-21(34)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,29,35,36) |
InChI Key |
VIVIJSOBSWREHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)C5=CC=CC=C5)C(=O)NC(=O)N4C |
Origin of Product |
United States |
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